Home > Products > Screening Compounds P6828 > MK-8325 (dihydrochloride)
MK-8325 (dihydrochloride) - 1334314-19-0

MK-8325 (dihydrochloride)

Catalog Number: EVT-276239
CAS Number: 1334314-19-0
Molecular Formula: C43H54Cl2F2N8O6Si
Molecular Weight: 915.9368
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MK-8325 is a ptent HCV NS5A inhibitor with excellent replicon activity across multiple genotypes. The human dose prediction using allometric scaling from rat, dog and monkey studies (corrected with PPB) based on maintaining a trough free plasma concentration of 1XEC90 showed a projected mean loading dose of 60 mg/day. In vitro and in vivo assays showed MK-8325 to be orally bioavailable with pharmacokinetics suitable for once-daily dosing in patients and good overall ADME profiles.
Overview

MK-8325 (dihydrochloride) is a synthetic compound that belongs to a new class of antiviral agents, particularly targeting the hepatitis C virus. It is recognized for its pan-genotype activity, making it a significant candidate in the treatment of hepatitis C infections. The compound is characterized by its complex molecular structure and pharmacological properties that enhance its therapeutic potential.

Source

The compound MK-8325 was developed through a collaborative effort in medicinal chemistry and pharmacology, with its synthesis and biological evaluation documented in various scientific publications. Notably, it has been studied for its efficacy against hepatitis C virus and has shown promising results in both in vitro and in vivo models.

Classification

MK-8325 is classified as an antiviral agent, specifically an inhibitor of the non-structural protein 5A of the hepatitis C virus. Its mechanism of action involves interference with viral replication, positioning it as a crucial player in antiviral therapy.

Synthesis Analysis

Methods

The synthesis of MK-8325 involves several key steps utilizing organic chemistry techniques. The process typically begins with the preparation of starting materials that undergo multiple reactions to form the final product.

  1. Starting Materials: The synthesis begins with readily available arylcarboxamide derivatives.
  2. Reagents: Various reagents such as silyl proline and other coupling agents are employed to facilitate the formation of the desired molecular structure.
  3. Purification Techniques: After synthesis, the compound is purified using column chromatography and recrystallization methods to ensure high purity levels.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time. For instance, reactions may be conducted under inert atmospheres to prevent moisture interference, and analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are employed to monitor reaction progress and confirm product identity.

Molecular Structure Analysis

Structure

MK-8325 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The chemical formula for MK-8325 is C43H54Cl2F2N8O6SiC_{43}H_{54}Cl_{2}F_{2}N_{8}O_{6}Si, indicating a large and intricate molecule with specific stereochemistry.

Data

  • Molecular Weight: Approximately 914.33 g/mol.
  • Structural Features: The molecule contains multiple chiral centers, which are crucial for its interaction with biological targets.
Chemical Reactions Analysis

Reactions

MK-8325 undergoes various chemical reactions during its synthesis, including coupling reactions that form peptide bonds between amino acids and other moieties integral to its structure.

Technical Details

  1. Coupling Reactions: These reactions often involve coupling agents like carbodiimides to facilitate the formation of amide bonds.
  2. Deprotection Steps: Certain protecting groups may be used during synthesis to safeguard reactive sites, which are later removed in deprotection steps to yield the final active compound.
Mechanism of Action

Process

MK-8325 exerts its antiviral effects primarily by inhibiting the replication of the hepatitis C virus. It targets the non-structural protein 5A, disrupting essential processes in the viral life cycle.

Data

Research indicates that MK-8325's mechanism involves:

  • Inhibition of Viral Replication: By interfering with the replication machinery of the virus.
  • Reduction of Viral Load: In clinical studies, MK-8325 has demonstrated significant reductions in viral load among treated patients.
Physical and Chemical Properties Analysis

Physical Properties

MK-8325 is typically described as a white to off-white solid at room temperature. Its solubility profile indicates good solubility in organic solvents but limited solubility in water.

Chemical Properties

  1. Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  2. Reactivity: MK-8325 can participate in various chemical reactions typical for organic compounds, including nucleophilic substitutions and electrophilic additions.
Applications

Scientific Uses

MK-8325 has significant applications in:

  • Antiviral Therapy: As a treatment option for patients infected with hepatitis C virus across different genotypes.
  • Research: It serves as a valuable tool for studying viral mechanisms and developing further antiviral strategies.
Introduction to HCV Therapeutics and NS5A Inhibitors

Overview of Hepatitis C Virus (HCV) Genotypes and Treatment Challenges

Hepatitis C Virus (HCV) represents a major global health burden, with approximately 50 million people chronically infected worldwide and nearly 240,000 annual deaths from HCV-related complications including cirrhosis and hepatocellular carcinoma [8] [9]. This blood-borne, positive-sense, single-stranded RNA virus exhibits remarkable genetic diversity, classified into seven major genotypes (1-7) and numerous subtypes that display significant geographical variation in distribution. Genotype 1 dominates in North America and Europe, while genotype 3 is highly prevalent in Asia and among intravenous drug users globally [9]. This genetic heterogeneity presents substantial therapeutic challenges, as different genotypes exhibit varied responses to antiviral agents. Historically, genotype 3 has proven the most difficult to treat effectively due to its association with accelerated liver disease progression, higher incidence of hepatocellular carcinoma, and development of steatosis through disruption of lipid metabolism pathways [9]. Additionally, genotype 3 demonstrates reduced sensitivity to several direct-acting antivirals (DAAs), including certain NS5A inhibitors, necessitating the development of more potent pan-genotypic agents [9].

Table 1: HCV Genotypes and Therapeutic Challenges

GenotypeGlobal DistributionTreatment Challenges
1Predominant in North America/EuropeEarly PI inhibitors had lower efficacy
2WorldwideGenerally responsive
3Highly prevalent in Asia/among IV drug usersAccelerated disease progression; steatosis; lower SVR rates
4North Africa/Middle EastLimited clinical trial data
5-6Regional distributionsLimited clinical trial data
7RareLimited clinical trial data

Role of NS5A Protein in HCV Replication and Pathogenesis

The nonstructural 5A (NS5A) protein is a multifunctional, zinc-binding phosphoprotein comprising approximately 447 amino acids that serves as an essential component of the HCV replication complex [4] [10]. Unlike viral enzymes such as NS3 protease or NS5B polymerase, NS5A lacks known enzymatic function but plays critical roles in multiple stages of the viral life cycle through complex protein-protein interactions and membrane association. Structurally, NS5A is organized into three domains: Domain I (residues 1-213) contains a zinc-coordination motif and forms dimeric structures; Domain II (residues 250-342) and Domain III (residues 356-447) are intrinsically disordered but mediate essential protein interactions [4]. The N-terminal amphipathic helix anchors NS5A to endoplasmic reticulum-derived membranes, enabling its central role in forming the "membranous web" – a network of double-membrane vesicles that serve as protected sites for viral RNA replication [4] [5].

NS5A's pathogenic significance extends beyond viral replication through modulation of host cell functions. It interacts with phosphatidylinositol 4-kinase IIIα (PI4KIIIα), stimulating phosphatidylinositol 4-phosphate (PI4P) production to enhance membranous web integrity [4]. NS5A also interferes with host antiviral defenses by inhibiting interferon signaling pathways and promoting interleukin-8 (IL-8) production, which blunts the cellular interferon response [10]. Furthermore, NS5A interacts with critical cell cycle regulators including p53 and p21, disrupting apoptotic pathways and creating an environment conducive to viral persistence and hepatocarcinogenesis [10]. These diverse functions make NS5A an attractive target for therapeutic intervention despite its lack of enzymatic activity.

Table 2: Functional Domains of HCV NS5A Protein

DomainResiduesStructurePrimary Functions
I1-213Dimeric zinc-bindingMembrane association; replication complex assembly; inhibitor binding
II250-342Intrinsically disorderedVirion assembly; host protein interactions
III356-447Intrinsically disorderedVirion assembly; modulation of host signaling

Evolution of NS5A Inhibitors in Antiviral Drug Development

The development of NS5A inhibitors represents a landmark achievement in antiviral drug discovery, marking the first successful targeting of a non-enzymatic viral protein. The pioneering compound daclatasvir (BMS-790052) demonstrated unprecedented picomolar potency against HCV replication in vitro and produced a remarkable 3.3 log10 reduction in viral load within 24 hours in early clinical trials [7]. This breakthrough validated NS5A as a viable therapeutic target and stimulated extensive structure-activity relationship (SAR) studies. Subsequent generations of NS5A inhibitors were designed with improved pharmacokinetic properties and resistance profiles, incorporating symmetrical bis-imidazole core structures with L-configured proline derivatives that proved critical for antiviral activity [4]. Notable successors include ledipasvir (approved in combination with sofosbuvir as Harvoni® in 2014) and velpatasvir, which featured strategic molecular asymmetry to optimize potency and pharmacokinetics while expanding genotypic coverage [4] [8].

The structural evolution of NS5A inhibitors progressed through several key innovations: (1) Introduction of fused tricyclic cores to enhance binding interactions with NS5A dimers; (2) Optimization of lipophilic central cores to improve membrane permeability and cellular uptake; (3) Strategic incorporation of asymmetrical appendages to address genotype-specific resistance mutations while maintaining pan-genotypic activity [1] [4]. These advances culminated in second-generation NS5A inhibitors with improved resistance profiles, such as pibrentasvir (component of Mavyret®), which demonstrated enhanced efficacy against common resistance-associated substitutions. Throughout their development, NS5A inhibitors have been utilized exclusively in combination regimens—typically with NS5B polymerase inhibitors—to suppress resistance development and achieve synergistic antiviral effects [4] [8]. This evolutionary trajectory established the foundation for novel compounds like MK-8325, which incorporates distinctive structural features to overcome limitations of earlier inhibitors.

Properties

CAS Number

1334314-19-0

Product Name

MK-8325 (dihydrochloride)

IUPAC Name

methyl N-[(2S)-1-[(2S)-4,4-difluoro-2-[5-[4-[2-[(5R)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-3,3-dimethyl-1,3-azasilolidin-5-yl]-3H-benzo[e]benzimidazol-7-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride

Molecular Formula

C43H54Cl2F2N8O6Si

Molecular Weight

915.9368

InChI

InChI=1S/C43H52F2N8O6Si.2ClH/c1-23(2)34(50-41(56)58-5)39(54)52-21-43(44,45)18-32(52)37-46-19-31(48-37)26-11-9-25(10-12-26)27-13-15-29-28(17-27)14-16-30-36(29)49-38(47-30)33-20-60(7,8)22-53(33)40(55)35(24(3)4)51-42(57)59-6;;/h9-17,19,23-24,32-35H,18,20-22H2,1-8H3,(H,46,48)(H,47,49)(H,50,56)(H,51,57);2*1H/t32-,33-,34-,35-;;/m0../s1

InChI Key

IUEFJCXFZOOGJY-RYYFUXLTSA-N

SMILES

CC(C)C(C(=O)N1CC(CC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC5=C(C=C4)C6=C(C=C5)NC(=N6)C7C[Si](CN7C(=O)C(C(C)C)NC(=O)OC)(C)C)(F)F)NC(=O)OC.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

MK-8325; MK 8325; MK8325.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.